molecular formula C36H71NO5 B13353809 Diundecyl 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate

Diundecyl 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate

Cat. No.: B13353809
M. Wt: 598.0 g/mol
InChI Key: HZLMCBVJIXIHHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate typically involves the reaction of undecyl alcohol with 6,6’-((2-hydroxyethyl)azanediyl)dihexanoic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux .

Industrial Production Methods

In industrial settings, the production of Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in the formulation of lipid nanoparticles, which can encapsulate and protect therapeutic agents such as mRNA or small molecules . The molecular targets and pathways involved include the lipid bilayer components and the endocytic pathways responsible for nanoparticle uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diundecyl 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is unique due to its specific ester linkage and the presence of a hydroxyethyl group, which imparts distinct chemical and physical properties. These features make it particularly suitable for applications in lipid-based drug delivery systems and other specialized industrial processes .

Properties

Molecular Formula

C36H71NO5

Molecular Weight

598.0 g/mol

IUPAC Name

undecyl 6-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]hexanoate

InChI

InChI=1S/C36H71NO5/c1-3-5-7-9-11-13-15-17-25-33-41-35(39)27-21-19-23-29-37(31-32-38)30-24-20-22-28-36(40)42-34-26-18-16-14-12-10-8-6-4-2/h38H,3-34H2,1-2H3

InChI Key

HZLMCBVJIXIHHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OCCCCCCCCCCC)CCO

Origin of Product

United States

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